molecular formula C14H11ClN2O3 B1192495 CHDI-340246

CHDI-340246

货号: B1192495
分子量: 290.7
InChI 键: UPKQDTLLVVTZQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CHDI-340246 is a potent and selective kynurenine mono-oxygenase (KMO) inhibitor.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of CHDI-340246 as a kynurenine monooxygenase (KMO) inhibitor, and how does this influence the kynurenine pathway (KP)?

this compound binds to the active site of KMO, adjacent to flavin adenine dinucleotide (FAD), inducing structural changes in the enzyme. This inhibition shifts the KP toward increased production of neuroprotective kynurenic acid (KYNA) while reducing neurotoxic metabolites like quinolinic acid (QUIN). Researchers should validate this mechanism using crystallography (as done for structurally similar inhibitors like UPF648) and measure KP metabolite levels in both central and peripheral tissues via HPLC or LC-MS/MS .

Q. Which experimental models have been used to validate this compound’s efficacy in Huntington’s disease (HD) research?

Preclinical studies primarily use transgenic HD mouse models (e.g., R6/2 or Q175 strains) to assess electrophysiological abnormalities and neurodegeneration. This compound’s acute and chronic administration improved synaptic dysfunction in these models. Researchers should incorporate longitudinal behavioral assays (e.g., rotarod tests) paired with neurochemical profiling to correlate efficacy with KP modulation .

Q. What are the primary pharmacokinetic and pharmacodynamic parameters of this compound in peripheral vs. central nervous system (CNS) compartments?

this compound exhibits peripheral activity but also crosses the blood-brain barrier, elevating CNS KYNA levels. Methodologically, researchers should employ tissue-specific microdialysis or compartmentalized pharmacokinetic modeling to differentiate its distribution. Plasma and cerebrospinal fluid (CSF) sampling at staggered time points can quantify half-life and bioavailability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro IC50 values (0.5 nM) and in vivo efficacy thresholds for this compound?

While in vitro assays (e.g., recombinant KMO enzyme inhibition) report low nanomolar potency, in vivo efficacy depends on tissue penetration, protein binding, and metabolic stability. To address this, use physiologically based pharmacokinetic (PBPK) modeling to predict effective doses. Validate with ex vivo KMO activity assays in target tissues (e.g., liver, brain) post-administration .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s neuroprotective effects?

Longitudinal studies must account for disease progression variability in HD models. Implement a staggered dosing regimen with age-matched controls and blinded outcome assessments. Use mixed-effects statistical models to analyze repeated measures of motor/cognitive performance and KP metabolite trajectories. Ensure ethical compliance with sample size calculations to minimize animal use .

Q. How should researchers address contradictions in KP metabolite data across studies using this compound?

Discrepancies may arise from differences in assay sensitivity (e.g., ELISA vs. mass spectrometry) or animal strain-specific KP regulation. Standardize protocols using validated reference materials for KYNA/QUIN quantification. Perform meta-analyses of existing datasets to identify confounding variables (e.g., diet, circadian rhythms) and control them in experimental designs .

Q. What strategies optimize this compound’s experimental protocols for translational relevance?

Prioritize dose-response studies in multiple HD models to establish therapeutic windows. Pair these with biomarker discovery (e.g., plasma KYNA as a surrogate for CNS efficacy). Use factorial experimental designs to test interactions with adjunct therapies (e.g., antioxidants) and mitigate off-target effects via transcriptomic profiling .

Q. How can researchers evaluate this compound’s target engagement and off-target effects in complex biological systems?

Employ chemical proteomics (e.g., affinity chromatography pull-down assays) to confirm KMO binding specificity. Off-target screening using kinase profiling panels or CRISPR-Cas9-based gene perturbation assays can identify unintended interactions. Integrate these with functional readouts (e.g., mitochondrial respiration assays) to assess systemic impacts .

Q. Methodological Frameworks

  • For hypothesis testing : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure studies. Example:
    • Population: Q175 HD mice; Intervention: this compound (10 mg/kg); Comparison: Vehicle control; Outcome: Striatal KYNA levels .
  • For data analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For instance, ensure longitudinal metabolite tracking is feasible within grant timelines .

属性

分子式

C14H11ClN2O3

分子量

290.7

IUPAC 名称

6-(3-Chloro-4-cyclopropoxy-phenyl)-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-8(1-4-13(10)20-9-2-3-9)11-6-12(14(18)19)17-7-16-11/h1,4-7,9H,2-3H2,(H,18,19)

InChI 键

UPKQDTLLVVTZQT-UHFFFAOYSA-N

SMILES

O=C(C1=NC=NC(C2=CC=C(OC3CC3)C(Cl)=C2)=C1)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CHDI340246;  CHDI 340246;  CHDI-340246

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHDI-340246
Reactant of Route 2
Reactant of Route 2
CHDI-340246
Reactant of Route 3
CHDI-340246
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CHDI-340246
Reactant of Route 5
Reactant of Route 5
CHDI-340246
Reactant of Route 6
CHDI-340246

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。